molecular formula C10H18O B027289 [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol CAS No. 104104-38-3

[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol

Cat. No.: B027289
CAS No.: 104104-38-3
M. Wt: 154.25 g/mol
InChI Key: KMSIDXMGNKQFNQ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol is a natural product found in Necrodes surinamensis and Lavandula stoechas with data available.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol has been utilized in the enantioselective synthesis of various compounds. For example, it has been used as a catalyst in the enantioselective epoxidation of α,β-enones, leading to the formation of epoxides with high enantioselectivities (Lu et al., 2008). Similarly, its derivatives have been involved in the asymmetric synthesis of (+)-grandisol, a component of the cotton boll weevil's pheromone, demonstrating its utility in producing biologically significant molecules (Hamon & Tuck, 2000).

Organic Synthesis and Compound Development

This compound and its derivatives have shown potential in the development of novel organic synthesis methods. For example, oxidations of specific derivatives have been studied for the production of allylic alcohols and other products, showcasing its versatility in organic chemistry (Gimazetdinov et al., 2018). Additionally, its use in the synthesis of chiral ligands for catalytic reactions further exemplifies its role in the development of new synthetic methods (Alvarez-Ibarra et al., 2010).

Catalysis and Reaction Development

The compound has also been instrumental in catalysis research. For instance, it has been used in the heteropoly acid-catalyzed synthesis of various derivatives through oxonium-ene cyclization, demonstrating its role in environmentally friendly catalytic methods (Anjibabu et al., 2013). Its derivatives have been pivotal in exploring new catalytic reactions and mechanisms, further expanding its utility in the field of chemistry.

Biomimetic Chemistry and Ligand Development

Some derivatives of this compound have been explored for potential use in biomimetic chemistry, particularly as precursors for the synthesis of biomimetic chelating ligands (Gaynor et al., 2023). This highlights its potential in developing new materials and compounds that mimic biological systems.

Properties

CAS No.

104104-38-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C10H18O/c1-7-5-9(6-11)10(3,4)8(7)2/h5,8-9,11H,6H2,1-4H3/t8-,9+/m1/s1

InChI Key

KMSIDXMGNKQFNQ-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1C(=C[C@H](C1(C)C)CO)C

SMILES

CC1C(=CC(C1(C)C)CO)C

Canonical SMILES

CC1C(=CC(C1(C)C)CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol
Reactant of Route 2
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol
Reactant of Route 3
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol
Reactant of Route 4
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol
Reactant of Route 5
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol
Reactant of Route 6
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol

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